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Abstract
Disperse Red 50 is a monoazo disperse dye utilized in the textile industry for dyeing polyester

fabrics. An in-depth understanding of its chemical structure and properties is paramount for

quality control, new dye development, and toxicological studies. Spectroscopic techniques

such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)

spectroscopy are essential tools for the structural elucidation and characterization of such

dyes. This technical guide provides a summary of the known physicochemical properties of

Disperse Red 50 and presents generalized experimental protocols for its analysis using

various spectroscopic methods. While a comprehensive public database of its specific

spectroscopic data is not readily available, this document offers expected spectral

characteristics based on its molecular structure.

Introduction to Disperse Red 50
Disperse Red 50, also known by its Colour Index (C.I.) number 11226, is a synthetic dye

belonging to the single azo class.[1] Azo dyes are characterized by the presence of one or

more azo groups (–N=N–) which act as the primary chromophore responsible for the color of

the compound. Disperse dyes, including Disperse Red 50, are non-ionic and have low water

solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b085672?utm_src=pdf-interest
https://www.benchchem.com/product/b085672?utm_src=pdf-body
https://www.benchchem.com/product/b085672?utm_src=pdf-body
https://www.benchchem.com/product/b085672?utm_src=pdf-body
https://www.benchchem.com/product/b085672?utm_src=pdf-body
http://www.worlddyevariety.com/disperse-dyes/disperse-red-50.html
https://www.benchchem.com/product/b085672?utm_src=pdf-body
https://www.dyestuff.co.in/disperse-red-50-7751552.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The manufacturing process of Disperse Red 50 involves the diazotization of 2-chloro-4-

nitrobenzenamine, followed by a coupling reaction with N-ethyl-N-cyanoethylaniline.[1] The

resulting molecule is a purple powder, soluble in acetone and alcohol, but insoluble in water.[2]

[3]

Chemical Structure and Properties
The fundamental physicochemical properties of Disperse Red 50 are summarized in the table

below.

Property Value Reference

Chemical Name

3-[[4-[(2-chloro-4-

nitrophenyl)azo]phenyl]ethyla

mino]propanenitrile

ECHEMI

C.I. Name Disperse Red 50 World dye variety[1]

CAS Number 12223-35-7 / 40880-51-1 World dye variety[1]

Molecular Formula C₁₇H₁₆ClN₅O₂ World dye variety[1]

Molecular Weight 357.79 g/mol World dye variety[1]

Appearance Purple powder S D International[3]

Solubility
Soluble in acetone and

alcohol; insoluble in water
S D International[3]

Melting Point 136-137 °C ECHEMI

Spectroscopic Data (Expected)
While specific, publicly archived spectra for Disperse Red 50 are scarce, its chemical structure

allows for the prediction of its characteristic spectroscopic features. The following tables outline

the expected data from UV-Vis, IR, and NMR analyses.

Expected UV-Visible (UV-Vis) Spectroscopic Data
The color of Disperse Red 50 arises from electronic transitions within the conjugated system of

the molecule. The primary absorption is expected in the visible region, attributed to the π → π*
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transition of the azo chromophore, influenced by the electron-donating and electron-

withdrawing groups on the aromatic rings.

Parameter Expected Value
Associated Functional
Group / Transition

λmax (Visible) 480 - 520 nm

π → π* transition of the

extended conjugated system

(azo group and aromatic rings)

λmax (UV) 250 - 350 nm
π → π* transitions of the

aromatic rings

Expected Infrared (IR) Spectroscopic Data
The IR spectrum will reveal the presence of the key functional groups within the Disperse Red
50 molecule.

Wavenumber (cm⁻¹) Vibration Type
Associated Functional
Group

~2245 C≡N stretch Nitrile

~1590, ~1480 C=C stretch Aromatic rings

~1520, ~1340
N-O asymmetric & symmetric

stretch
Nitro group (NO₂)

~1450 N=N stretch Azo group

~1250 C-N stretch Aromatic amine

~830 C-H out-of-plane bend para-substituted aromatic ring

~750 C-Cl stretch Aryl chloride

Expected Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon and hydrogen

environments in the molecule.

¹H NMR (Expected Chemical Shifts)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.5 - 7.0 m 7H Aromatic protons

~3.7 t 2H -N-CH₂-CH₂-CN

~3.5 q 2H -N-CH₂-CH₃

~2.8 t 2H -CH₂-CN

~1.2 t 3H -CH₂-CH₃

¹³C NMR (Expected Chemical Shifts)

Chemical Shift (δ, ppm) Assignment

~155 - 110 Aromatic carbons

~118 Nitrile carbon (-C≡N)

~50 -N-CH₂-

~45 -N-CH₂-

~20 -CH₂-CN

~12 -CH₃

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound

like Disperse Red 50.

UV-Visible Spectroscopy
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This protocol outlines the determination of the absorption maxima (λmax) of Disperse Red 50.

Solvent Selection: Choose a spectral grade solvent in which the dye is soluble, such as

acetone, ethanol, or dimethylformamide (DMF).

Solution Preparation: Prepare a stock solution of Disperse Red 50 of a known concentration

(e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the

absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blanking: Fill a quartz cuvette with the chosen solvent to be used as a blank reference.

Measurement: Record the absorption spectrum of the dye solution over a wavelength range

of 200-800 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an IR spectrum to identify the functional groups.

Sample Preparation: As Disperse Red 50 is a powder, the KBr pellet method is suitable. Mix

a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry, spectral grade

potassium bromide (KBr). Grind the mixture to a fine powder.

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form

a thin, transparent pellet.

Instrumentation: Use an FTIR spectrometer.

Background Scan: Perform a background scan with an empty sample compartment to

account for atmospheric CO₂ and water vapor.

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum,

typically over a range of 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the steps for obtaining ¹H and ¹³C NMR spectra.

Solvent Selection: Choose a suitable deuterated solvent in which Disperse Red 50 is

soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.5-0.7 mL of the chosen

deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the proton spectrum. Typical parameters include a 90° pulse, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum. This will require a larger number of scans due to

the low natural abundance of ¹³C.

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction,

and baseline correction). Integrate the ¹H NMR signals to determine the relative number of

protons. Assign the chemical shifts to the different hydrogen and carbon atoms in the

molecule.

Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflow for the

spectroscopic analysis of Disperse Red 50.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b085672?utm_src=pdf-body
https://www.benchchem.com/product/b085672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Spectroscopic Analysis Data Interpretation

Sample

Dissolution
(UV-Vis, NMR)

KBr Pellet
(IR)

UV-Vis
Spectroscopy

NMR
Spectroscopy

FTIR
Spectroscopy

λmax
(Electronic Transitions)

Wavenumbers
(Functional Groups)

Chemical Shifts
(H & C Environments)

Structural
Elucidation

Click to download full resolution via product page

General workflow for the spectroscopic analysis of Disperse Red 50.
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Relationship between molecular structure and spectroscopic output.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

